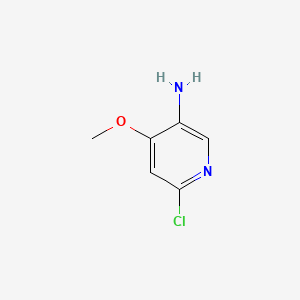![molecular formula C9H8N2O2 B595132 Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate CAS No. 1352394-18-3](/img/structure/B595132.png)
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is the methyl ester derivative of 1H-Pyrrolo pyridine-6-carboxylic Acid and is used as a reagent in the synthesis of azetidinylpiperidine derivatives as monoacylglycerol lipase inhibitors useful in the treatment of inflammatory pain .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate” is represented by the SMILES stringCOC(=O)c1nccc2[nH]ccc12 . This indicates that the compound contains a pyrrolopyridine core with a methyl ester group attached. Chemical Reactions Analysis
“Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate” is used as a reagent in the synthesis of azetidinylpiperidine derivatives . These derivatives are monoacylglycerol lipase inhibitors, which are useful in the treatment of inflammatory pain .Physical And Chemical Properties Analysis
“Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate” is a solid compound with a molecular weight of 176.17 g/mol . Its exact mass and monoisotopic mass are also 176.058577502 g/mol . The compound has a complexity of 208 and a topological polar surface area of 55 Ų .Aplicaciones Científicas De Investigación
Cancer Therapy
The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . The derivatives have shown potent activities against FGFR1, 2, and 3 .
Inhibition of Tubulin Polymerization
The compound has been used to design and synthesize derivatives that act as colchicine-binding site inhibitors . These inhibitors can disrupt the balance of microtubule dynamics, leading to mitotic arrest, which is a successful and attractive target for anticancer drug development .
Treatment of Hyperglycemia and Related Disorders
The compound has shown efficacy in reducing blood glucose . Therefore, it may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Anti-Inflammatory Activity
Derivatives of the compound have been reported to have in vitro anti-inflammatory activity .
Inhibition of ADP-Induced Platelet Aggregation
Derivatives of the compound have been reported to inhibit ADP-induced platelet aggregation , which is beneficial for antiplatelet therapy .
Signal Transduction Pathways
The compound plays a role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-4-7-6(5-11-8)2-3-10-7/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNQLDAXQRDEAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=CNC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718835 |
Source


|
| Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
CAS RN |
1352394-18-3 |
Source


|
| Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

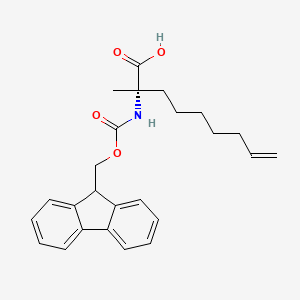
![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)

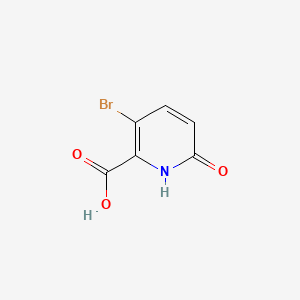
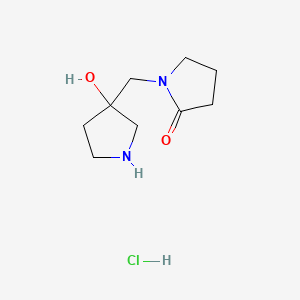

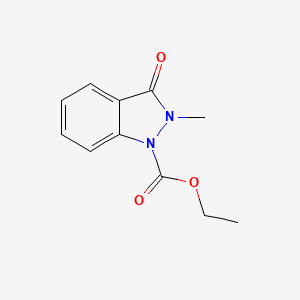
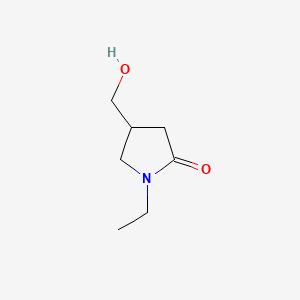
![4,4/'-[(Dibutylstannylene)bis(oxy)]bis[(Z)-4-oxo-2-butenoic acid]](/img/structure/B595060.png)


![6-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B595068.png)
